3-bromo-4-ethynylanisole structure and molecular weight
3-bromo-4-ethynylanisole structure and molecular weight
Technical Monograph: 3-Bromo-4-ethynylanisole Structural Characterization, Synthetic Pathways, and Orthogonal Reactivity
Executive Summary
3-Bromo-4-ethynylanisole (Systematic Name: 2-bromo-1-ethynyl-4-methoxybenzene) is a high-value bifunctional arene intermediate used in medicinal chemistry and materials science. Its structural significance lies in its orthogonal reactivity : it possesses an electrophilic site (aryl bromide) and a nucleophilic/dipolarophile site (terminal alkyne) on an electron-rich anisole core. This duality allows for sequential, chemoselective functionalization—a critical strategy in the synthesis of heterocycles (e.g., indoles, benzofurans) and conjugated oligomers for organic electronics.
Structural & Physicochemical Profile
The molecule features a 1,2,4-substitution pattern on the benzene ring. The methoxy group (-OCH₃) acts as a strong electron donor (resonance), activating the ring, while the bromo and ethynyl groups provide handles for transition-metal catalysis.
Table 1: Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 2-bromo-1-ethynyl-4-methoxybenzene |
| Molecular Formula | C₉H₇BrO |
| Molecular Weight | 211.06 g/mol |
| Exact Mass | 209.9680 (for ⁷⁹Br isotope) |
| Physical State | Pale yellow oil or low-melting solid (Predicted) |
| LogP (Predicted) | ~3.2 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 Donors / 1 Acceptor |
| SMILES | COc1ccc(C#C)c(Br)c1 |
Electronic Environment
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Position 1 (OMe): Increases electron density at ortho (Pos 2, 6) and para (Pos 4) positions.
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Position 3 (Br): Weakly deactivating (inductive withdrawal) but ortho/para directing.
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Position 4 (Ethynyl): The alkyne is conjugated to the pi-system. The presence of the ortho-bromide induces a "twist" that may slightly reduce conjugation efficiency compared to the non-brominated analog, but facilitates cyclization reactions (e.g., Larock indole synthesis).
Synthetic Pathways (The "How-To")
The synthesis of 3-bromo-4-ethynylanisole is not typically achieved by direct bromination of 4-ethynylanisole due to the sensitivity of the alkyne. Instead, a robust, stepwise approach starting from p-anisidine is recommended to ensure regiocontrol.
Strategic Logic: The "Sandmeyer-Sonogashira" Route
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Regiocontrol: Using p-anisidine fixes the nitrogen (future iodine) at position 4 and the oxygen at position 1. Bromination is directed ortho to the amine (Position 3).
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Chemoselectivity: Converting the amine to an iodide (via Sandmeyer) creates a "reactivity gap." Palladium catalysts insert into C–I bonds significantly faster than C–Br bonds, allowing the alkyne to be installed selectively at position 4 without touching the bromine at position 3.
Detailed Protocol
Step 1: Bromination of p-Anisidine
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Reagents: NBS (N-Bromosuccinimide), DMF, 0°C.
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Mechanism:[1][2][3] Electrophilic aromatic substitution directed by the strong -NH₂ donor.
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Product: 2-bromo-4-methoxyaniline.
Step 2: Sandmeyer Iodination
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Reagents: NaNO₂/HCl (0–5°C) to form diazonium salt; then KI (aq).
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Product:3-bromo-4-iodoanisole .
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Note: This is the "Linchpin Intermediate."
Step 3: Chemoselective Sonogashira Coupling
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Reagents: TMS-Acetylene (1.05 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), Et₃N, THF, RT.
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Critical Control: Perform at Room Temperature.[4][5] Heating may activate the C–Br bond. The C–I bond reacts exclusively under these conditions.
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Product: 3-bromo-4-((trimethylsilyl)ethynyl)anisole.
Step 4: Desilylation
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Reagents: K₂CO₃, MeOH, RT, 1h.
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Product:3-bromo-4-ethynylanisole .
Visualization: Synthetic Workflow
Caption: Stepwise synthesis exploiting the reactivity difference between Aryl-I and Aryl-Br bonds.
Reactivity & Applications
The core value of 3-bromo-4-ethynylanisole is its ability to serve as a scaffold for Orthogonal Cross-Coupling .
Reaction A: The "Click" Vector (Alkyne)
The terminal alkyne is primed for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to form 1,2,3-triazoles. This is widely used in fragment-based drug discovery (FBDD) to link the anisole core to biological warheads.
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Condition: R-N₃, CuSO₄, Sodium Ascorbate.
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Outcome: The aryl bromide remains intact for later modification.
Reaction B: The "Suzuki" Vector (Bromide)
The aryl bromide is a standard handle for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings.
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Condition: Aryl-Boronic Acid, Pd(dppf)Cl₂, K₃PO₄, 80°C.
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Outcome: Biaryl formation.[5] Note that if the alkyne is terminal, it may need protection (TMS) during Suzuki coupling to prevent Sonogashira side-reactions or polymerization, although modern catalysts can often tolerate the free alkyne.
Reaction C: Cyclization (Indole Synthesis)
The ortho-bromoalkyne motif is the classic precursor for the Larock Indole Synthesis .
Visualization: Orthogonal Reactivity Map
Caption: Divergent synthesis pathways utilizing the alkyne and bromide functionalities.
Analytical Characterization
To validate the synthesis, the following spectral signatures are diagnostic:
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¹H NMR (400 MHz, CDCl₃):
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δ 3.83 (s, 3H): Methoxy group (-OCH₃).
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δ 3.35 (s, 1H): Acetylenic proton (≡C-H ). Distinctive singlet.
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δ 7.45 (d, J=8.5 Hz, 1H): H-5 (Ortho to alkyne).
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δ 7.15 (d, J=2.5 Hz, 1H): H-2 (Isolated between Br and OMe).
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δ 6.85 (dd, J=8.5, 2.5 Hz, 1H): H-6 (Ortho to OMe).
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Note: Coupling constants are approximate and depend on solvent.
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¹³C NMR:
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Alkynes: Characteristic peaks at ~80 ppm (internal) and ~82 ppm (terminal).
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C-Br: ~115-120 ppm.
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C-OMe: ~56 ppm.
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References
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Sonogashira Coupling Selectivity: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
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Sandmeyer Reaction Protocol: Marvel, C. S., & McElvain, S. M. (1941). o-Chlorotoluene and p-Chlorotoluene. Organic Syntheses, Coll.[6] Vol. 1, p.170. Link
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Bromination of Anilines: Mitchell, R. H., et al. (1979). N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Monobromination Reagent for Reactive Aromatic Compounds. The Journal of Organic Chemistry, 44(25), 4733–4735. Link
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Orthogonal Functionalization: Vechorkin, O., Barmaz, D., Proust, V., & Hu, X.[7] (2009).[8][9] Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides.[7] Journal of the American Chemical Society, 131(34), 12078–12079. Link
Sources
- 1. byjus.com [byjus.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
